Diisopropyl sulfoxide
Overview
Description
Diisopropyl sulfoxide is an organosulfur compound with the molecular formula C6H14OS. It is characterized by the presence of a sulfinyl functional group bonded to two isopropyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl sulfoxide can be synthesized through the oxidation of diisopropyl sulfide. Common oxidizing agents used in this process include hydrogen peroxide, sodium periodate, and potassium permanganate. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of diisopropyl sulfone.
Reduction: Reduction reactions can convert this compound back to diisopropyl sulfide.
Substitution: The sulfinyl group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Diisopropyl sulfone.
Reduction: Diisopropyl sulfide.
Substitution: Corresponding substituted sulfoxides.
Scientific Research Applications
Diisopropyl sulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: this compound is used in studies involving enzyme inhibition and protein denaturation.
Medicine: Research has explored its potential as a cryoprotectant and in drug delivery systems.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of diisopropyl sulfoxide involves its interaction with various molecular targets. The sulfinyl group can form hydrogen bonds and interact with polar sites on proteins and enzymes. This interaction can lead to changes in the conformation and activity of these molecules. Additionally, this compound can act as an oxidizing or reducing agent, depending on the reaction conditions .
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): Known for its solvent properties and use in biological studies.
Diethyl sulfoxide (DESO): Similar to DMSO but with slightly different solubility and reactivity.
Dipropyl sulfoxide (DPSO): Used in organic synthesis and as a solvent.
Uniqueness of Diisopropyl Sulfoxide: this compound stands out due to its balanced hydrophilic and hydrophobic properties, making it versatile in both aqueous and organic environments. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields highlight its unique characteristics .
Properties
IUPAC Name |
2-propan-2-ylsulfinylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJXYIUAMJAURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176628 | |
Record name | Isopropyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-89-4 | |
Record name | 2-[(1-Methylethyl)sulfinyl]propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2211-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropyl sulfoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5J9UGY5HH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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